![molecular formula C11H15NO4S B1200578 2-[(2,4,6-トリメチルフェニル)スルホニルアミノ]酢酸 CAS No. 313252-46-9](/img/structure/B1200578.png)

2-[(2,4,6-トリメチルフェニル)スルホニルアミノ]酢酸

説明

Synthesis Analysis

The synthesis of compounds related to 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid involves innovative methodologies that allow for the creation of complex molecules. For example, the preparation of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester from tert-butylsulfonamide showcases the versatility of sulfonylimino derivatives in organic synthesis (Schleusner et al., 2004). Similarly, the acetic acid-mediated sulfonylation of allenylphosphine oxides offers a pathway towards bifunctionalized compounds, highlighting the compound's synthetic utility (Luo et al., 2017).

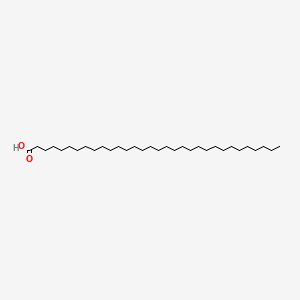

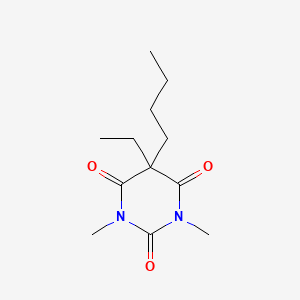

Molecular Structure Analysis

Investigations into the molecular structure of related sulfonylamino acetic acids reveal intricate details about their crystalline forms. The crystal structure of a compound similar in structure, involving toluene-sulfonylamino acetic acid, elucidates the potential of these molecules to form supramolecular motifs through hydrogen bonding patterns (Mao-Lin Hu & D. He, 2007).

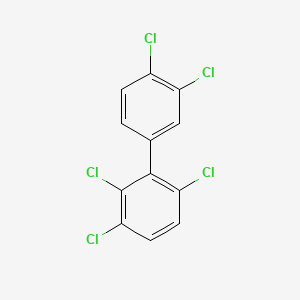

Chemical Reactions and Properties

The chemical reactivity of sulfonylamino acetic acids is demonstrated through various reactions, including the selective and orally active inhibitors for type IV collagenase, showcasing the biochemical utility of N-sulfonylamino acid derivatives (Tamura et al., 1998). Moreover, the catalytic hydroamination of 1-(2-(sulfonylamino)phenyl)prop-2-yn-1-ols underlines the compound's versatility in synthesizing heterocyclic rings (Susanti et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, provide insights into the compound's utility in various applications. While specific data on 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid is scarce, related research indicates the importance of structural characteristics in determining these properties.

Chemical Properties Analysis

The chemical properties, including acidity, reactivity with various reagents, and stability, are crucial for understanding the compound's potential applications. For instance, the stability and mechanism of degradation of sulfonylhydrazono acetic acids under different conditions reveal insights into the chemical robustness and reactivity patterns of these compounds (Pretzer & Repta, 1987).

科学的研究の応用

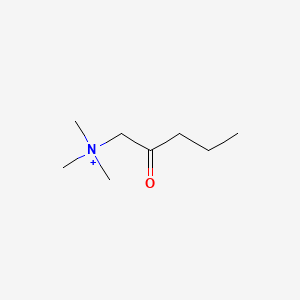

ピリジンおよびピリミジンの合成

この化合物は、官能化された2,4,6-トリアリールピリジンおよびピリミジンの合成において重要な役割を果たします {svg_1}. このプロセスには、市販されている芳香族ケトン、アルデヒド、および窒素源としてのヘキサメチルジシラザン(HMDS)が、マイクロ波照射下で使用されます {svg_2}.

多成分合成経路における役割

多成分合成経路において、この化合物はルイス酸として作用し、[2 + 1 + 2 + 1]または[2 + 1 + 1 + 1 + 1]の環化プロセスにより、ピリジン(1N)およびピリミジン(2N)を含む6員複素環を選択的に合成する上で重要な役割を果たします {svg_3}.

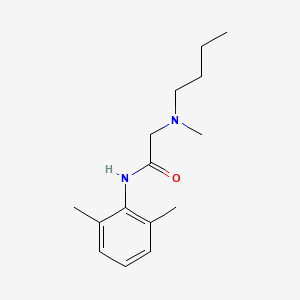

アゾメチンの合成

アゾメチンは、2,4,6-トリメチルアニリン、サリチルアルデヒド、およびその3(5)-ハロゲン誘導体、ならびにそれらの亜鉛(II)(ZnL 2)との錯体から合成されました {svg_4}. 化合物の構造と組成は、元素分析、IR、1 H NMR、およびX線分光法によって決定されました {svg_5}.

フォトルミネッセンス特性

メチレンクロリド溶液中および固体状態におけるアゾメチンおよびその亜鉛錯体のフォトルミネッセンス特性が研究されました {svg_6}. アゾメチンのフォトルミネッセンス量子収率は、4.66〜12.16%の範囲にあります。亜鉛錯体では、0.45〜2.02%に低下します {svg_7}.

原生動物殺傷活性

2,4,6-トリメチルアニリンとジクロロサリチルアルデヒドから得られたアゾメチンおよびその亜鉛との錯体は、有意な原生動物殺傷活性を示します {svg_8}.

エレクトロルミネッセンスデバイスにおける応用

アゾメチンと亜鉛、カドミウム、銅、および他の金属との錯体は、消費電力、輝度、および色に関して多くの利点がある効率的なエレクトロルミネッセンスデバイスを得るために使用されます {svg_9}.

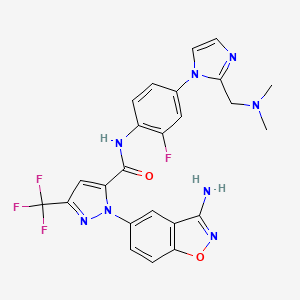

作用機序

Target of Action

It is classified as a sulfonamide , a group of compounds known to inhibit carbonic anhydrase enzymes in various organisms

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid . .

生化学分析

Biochemical Properties

2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid plays a significant role in biochemical reactions, particularly due to its sulfonamide group. Sulfonamides are known to interact with enzymes and proteins by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This interaction leads to the inhibition of the enzyme, which is crucial in the folate synthesis pathway in bacteria . Additionally, 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid may interact with other biomolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.

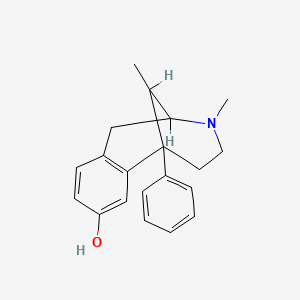

Cellular Effects

The effects of 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid on cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of dihydropteroate synthase by 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid can lead to a decrease in folate synthesis, which is essential for DNA synthesis and repair. This can result in cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .

Molecular Mechanism

At the molecular level, 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid exerts its effects primarily through enzyme inhibition. The sulfonamide group of the compound binds to the active site of dihydropteroate synthase, preventing the enzyme from catalyzing the conversion of PABA to dihydropteroate . This inhibition disrupts the folate synthesis pathway, leading to a reduction in the production of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids. Consequently, this affects DNA synthesis and cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid can change over time. The stability of the compound is crucial for its long-term effects on cellular function. Studies have shown that sulfonamides can undergo degradation under certain conditions, such as exposure to light and heat . The degradation products may have different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid in in vitro and in vivo studies has shown that it can lead to sustained inhibition of folate synthesis, resulting in prolonged effects on cell proliferation and survival.

Dosage Effects in Animal Models

The effects of 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid vary with different dosages in animal models. At low doses, the compound may selectively inhibit dihydropteroate synthase without causing significant toxicity. At higher doses, 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid can lead to adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain concentration of the compound is required to achieve a therapeutic effect, while exceeding this threshold can result in toxicity.

Metabolic Pathways

2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid is involved in metabolic pathways related to folate synthesis. The compound interacts with dihydropteroate synthase, an enzyme that catalyzes the formation of dihydropteroate from PABA and dihydropteridine pyrophosphate . This interaction inhibits the enzyme, leading to a decrease in the production of dihydropteroate and subsequently tetrahydrofolate. The reduction in tetrahydrofolate levels affects various metabolic processes, including nucleotide and amino acid synthesis.

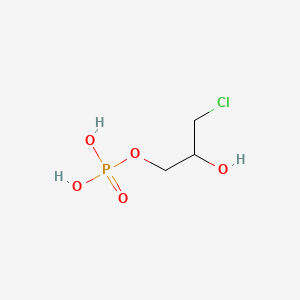

Transport and Distribution

The transport and distribution of 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid within cells and tissues are influenced by its chemical properties. The compound may be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid can localize to different cellular compartments, depending on its interactions with binding proteins and other biomolecules. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid may localize to the cytoplasm, where it can interact with dihydropteroate synthase and inhibit its activity. The localization of the compound to other organelles, such as the nucleus or mitochondria, may also influence its effects on cellular processes.

特性

IUPAC Name |

2-[(2,4,6-trimethylphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-7-4-8(2)11(9(3)5-7)17(15,16)12-6-10(13)14/h4-5,12H,6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMAKTHWTJUNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

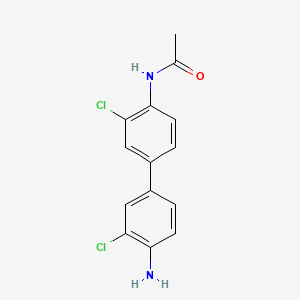

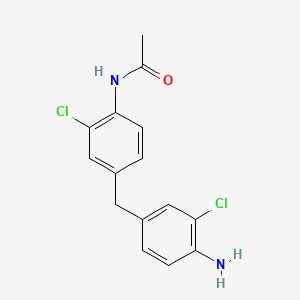

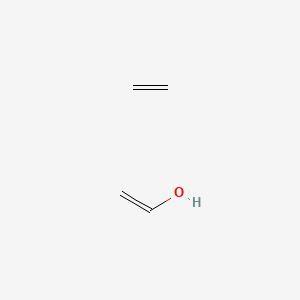

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。